N,N-Diethyl-N'-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate is a semi-synthetic ergoline derivative. This compound is known for its pharmacological properties, particularly as a partial dopamine D2 receptor agonist and 5HT2B/2C receptor antagonist . It has been studied for its potential therapeutic applications, including its antiparkinsonian effects and its ability to ameliorate pulmonary hypertension .
准备方法
The synthesis of N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate involves several steps. The starting material is typically an ergoline derivative, which undergoes a series of chemical reactions to introduce the diethylurea and propylergolin moieties. The reaction conditions often involve the use of solvents like pyridine and reagents such as diethylamine . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .
化学反应分析
N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学研究应用
N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate has a wide range of scientific research applications:
作用机制
The mechanism of action of N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate involves its interaction with dopamine D2 receptors and serotonin 5HT2B/2C receptors. As a partial agonist at the dopamine D2 receptor, it can modulate dopamine signaling pathways, which are crucial in the treatment of Parkinson’s disease . Additionally, its antagonistic effects on 5HT2B/2C receptors contribute to its therapeutic potential in conditions like pulmonary hypertension .
相似化合物的比较
N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate can be compared with other ergoline derivatives such as:
Bromocriptine: Another dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Pergolide: A dopamine agonist with similar applications but different receptor binding profiles.
Cabergoline: Known for its long half-life and high affinity for dopamine receptors.
The uniqueness of N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate lies in its specific receptor interactions and its potential therapeutic applications in both neurology and cardiology .
属性
CAS 编号 |
96860-89-8 |
---|---|
分子式 |
C26H36N4O5 |
分子量 |
484.6 g/mol |
IUPAC 名称 |
3-[(6aR,9S)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C22H32N4O.C4H4O4/c1-4-10-26-14-16(24-22(27)25(5-2)6-3)12-18-17-8-7-9-19-21(17)15(13-23-19)11-20(18)26;5-3(6)1-2-4(7)8/h7-9,13,16,18,20,23H,4-6,10-12,14H2,1-3H3,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,18?,20+;/m0./s1 |
InChI 键 |
SGRCWZZGVDOQPZ-WOVISVJPSA-N |
手性 SMILES |
CCCN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。